Cas no 191019-22-4 (1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone)
1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone
- 1-(4-chlorophenyl)-2-(2-imino-4-methyl-1,3-oxazol-3-yl)ethanone
- 1-(4-chlorophenyl)-2-(2-imino-4-methyl-2,3-dihydro-1,3-oxazol-3-yl)ethan-1-one
- Oprea1_437074
- MLS000694990
- HMS2659A14
- SMR000334864
-
- Inchi: 1S/C12H11ClN2O2/c1-8-7-17-12(14)15(8)6-11(16)9-2-4-10(13)5-3-9/h2-5,7,14H,6H2,1H3
- InChI Key: DPTAVTYCNALVCD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(CN1C(=N)OC=C1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 360
- XLogP3: 2.4
- Topological Polar Surface Area: 53.4
1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 6M-738-1MG |
1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone |
191019-22-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 6M-738-5MG |
1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone |
191019-22-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 6M-738-10MG |
1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone |
191019-22-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 6M-738-50MG |
1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone |
191019-22-4 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 6M-738-100MG |
1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone |
191019-22-4 | >90% | 100mg |
£146.00 | 2025-02-09 |
1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone
Introduction to 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone (CAS No. 191019-22-4) and Its Emerging Applications in Chemical Biology
1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone, identified by its CAS number 191019-22-4, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the class of oxazole derivatives, which are well-known for their broad spectrum of biological activities. The presence of a chlorophenyl group and an imino-substituted oxazole moiety enhances its potential as a scaffold for drug discovery, particularly in the development of novel therapeutic agents.
The molecular structure of 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone incorporates several key functional groups that contribute to its reactivity and biological significance. The chlorophenyl ring is a common pharmacophore in medicinal chemistry, often found in drugs targeting neurological disorders, cancer, and infectious diseases. Its electron-withdrawing nature can modulate the electronic properties of adjacent functional groups, influencing the compound's binding affinity to biological targets. Meanwhile, the imino group (–C=NH) introduces a reactive site for hydrogen bonding and coordination interactions with biomolecules.
The core of this compound is the 1,3-oxazole ring, a heterocyclic structure known for its stability and versatility in drug design. The methyl-substituted oxazole moiety not only contributes to the compound's solubility and metabolic stability but also provides a rigid framework for optimal alignment with biological targets. This structural motif has been extensively studied in the context of kinase inhibitors, protease inhibitors, and other enzyme-targeted therapies. Recent advancements in computational chemistry have highlighted the potential of oxazole derivatives as scaffolds for developing small-molecule inhibitors with high selectivity and potency.
In recent years, there has been a surge in research focused on oxazole-based compounds due to their demonstrated efficacy in modulating various biological pathways. For instance, studies have shown that oxazole derivatives can interact with enzymes involved in inflammation, apoptosis, and cell cycle regulation. The compound 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone has been investigated for its potential role as an anti-inflammatory agent, leveraging its ability to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6. Preliminary in vitro studies have revealed promising results regarding its ability to modulate immune responses without significant off-target effects.
The chlorophenyl substituent plays a crucial role in enhancing the binding affinity of this compound to biological targets. By serving as an anchor point for hydrogen bonding and hydrophobic interactions, this group ensures optimal positioning within the active site of enzymes or receptors. Additionally, the electronic properties of the chlorophenyl ring can influence the compound's bioavailability by modulating its solubility and permeability across biological membranes. These characteristics make it an attractive component for designing drugs with improved pharmacokinetic profiles.
Another notable feature of 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone is its potential as a prodrug or precursor for bioactive molecules. The presence of both an imino group and an acetyl ketone moiety provides multiple sites for chemical modification, allowing chemists to explore diverse derivatization strategies. This flexibility has enabled researchers to generate libraries of analogs with tailored biological activities. For example, by introducing additional functional groups such as amides or esters, it may be possible to enhance the compound's metabolic stability or target specificity.
Recent breakthroughs in synthetic chemistry have facilitated the efficient preparation of complex oxazole derivatives like 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone, enabling high-throughput screening programs for drug discovery. Advances in automated synthesis platforms have reduced production costs and improved scalability, making it feasible to explore large chemical spaces rapidly. These innovations have accelerated the development pipeline for novel therapeutics derived from oxazole scaffolds.
The compound's potential extends beyond traditional therapeutic applications; it has also been explored as a tool compound in biochemical research. Its unique structural features make it suitable for studying enzyme mechanisms and interactions at a molecular level. For instance, crystallographic studies have been conducted to elucidate how this compound binds to target proteins, providing insights into its mode of action and offering opportunities for rational drug design.
The integration of machine learning and artificial intelligence into drug discovery has further enhanced the utility of compounds like 1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone (CAS No. 191019–22–4). Predictive models have been developed to identify promising analogs based on structural alerts and pharmacokinetic properties. These computational tools have enabled researchers to prioritize candidates for experimental validation efficiently.
In conclusion, 1-(4-chlorophenyl)-2-[ 2-imino - 4 -methyl - 1 , 3 -oxazol - 3 ( 2 H ) - yl ] - 1 -ethanone represents a significant advancement in medicinal chemistry due to its multifaceted structural features and versatile applications . Its potential as a therapeutic agent , coupled with its utility as a research tool , underscores its importance in modern chemical biology . As research continues , we can expect further discoveries that will expand upon its therapeutic applications and solidify its role as a cornerstone molecule in drug development .
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